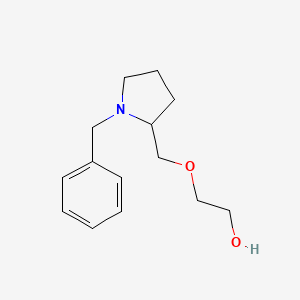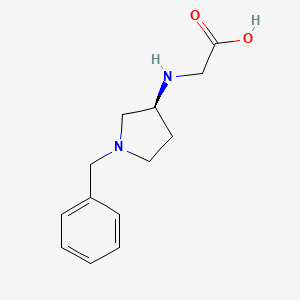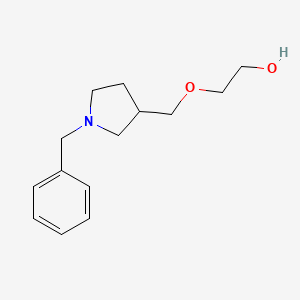
2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethanol is a chemical compound with the molecular formula C14H21NO2 It is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to an ethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Ether Formation: The final step involves the formation of the ether linkage by reacting the benzylated pyrrolidine with ethylene oxide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.
科学研究应用
2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving neurotransmitter analogs due to its structural similarity to certain biological molecules.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of neurological disorders.
Industry: It finds applications in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethanol involves its interaction with specific molecular targets. The benzyl group allows it to interact with hydrophobic pockets in proteins, while the pyrrolidine ring can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethylamine
- 2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid
Uniqueness
2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications.
属性
IUPAC Name |
2-[(1-benzylpyrrolidin-2-yl)methoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-9-10-17-12-14-7-4-8-15(14)11-13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWNWKGPQLYDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)COCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7920162.png)
![2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7920169.png)
![(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7920174.png)

![[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7920200.png)
![[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7920223.png)
![[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7920230.png)
![[((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7920235.png)
![[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7920239.png)
![[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7920249.png)
![[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7920254.png)
![[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7920259.png)

![[((S)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid](/img/structure/B7920270.png)
